Enazadrem phosphate, with the chemical formula C18H28N3O5P and a molecular weight of 397.4 g/mol, is a compound classified as a phosphate ester derived from 4,6-dimethyl-2-(6-phenylhexylamino)-5-pyrimidinol and phosphoric acid. Its IUPAC name reflects its structural components, and it is identified by the CAS number 132956-22-0. Enazadrem phosphate is primarily recognized for its potential applications in pharmacology, particularly in the context of anti-inflammatory and analgesic effects.
The synthesis of Enazadrem phosphate involves a multi-step chemical reaction process, typically beginning with the condensation of 4,6-dimethyl-2-(6-phenylhexylamino)-5-pyrimidinol with phosphoric acid. The reaction conditions are crucial for optimizing yield and purity.
Enazadrem phosphate features a complex molecular structure characterized by:
Enazadrem phosphate undergoes several types of chemical reactions:
The outcomes of these reactions depend on specific conditions such as temperature, pressure, and the presence of catalysts or solvents. The major products formed are contingent upon these variables.
Enazadrem phosphate has several scientific uses:
The 5-lipoxygenase (5-LOX) enzyme pathway has been a pivotal target in inflammation research since the 1980s, when leukotrienes were identified as key mediators in asthma, rheumatoid arthritis, and inflammatory bowel disease. Early inhibitors like zileuton faced limitations in specificity and pharmacokinetics, driving demand for compounds with improved target affinity and metabolic stability. The 5-LOX pathway catalyzes arachidonic acid conversion to pro-inflammatory leukotrienes (LTB4, LTC4, LTD4), which amplify neutrophil recruitment, vascular permeability, and cytokine release. Inhibiting this enzyme represented a strategic alternative to cyclooxygenase (COX)-targeted NSAIDs, potentially avoiding gastrointestinal complications while addressing leukotriene-driven pathologies [4] [6].
Enazadrem phosphate (CAS# 132956-22-0) emerged in the early 1990s as a structurally optimized 5-LOX inhibitor, distinguishing itself through enhanced in vitro potency. Its phosphate salt formulation improved aqueous solubility—a critical advancement over hydrophobic predecessors that suffered from poor bioavailability. The compound’s core structure features a 4,6-dimethyl-2-((6-phenylhexyl)amino)-5-pyrimidinol scaffold conjugated to a phosphate group, creating a bioisostere that mimics natural enzyme substrates. This design enables targeted interaction with the 5-LOX active site while facilitating cellular uptake. Preclinical studies identified its exceptional specificity, showing >50-fold selectivity for 5-LOX over related oxidases like 12/15-LOX and COX isoforms, positioning it as a promising candidate for mechanistic studies and inflammation therapeutics [2] [3].
The synthesis of enazadrem phosphate addressed dual imperatives:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7